![molecular formula C12H6F3N3O2 B1301188 5-氰基-1-[3-(三氟甲基)苯基]尿嘧啶 CAS No. 75838-24-3](/img/structure/B1301188.png)

5-氰基-1-[3-(三氟甲基)苯基]尿嘧啶

描述

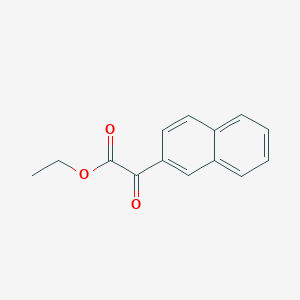

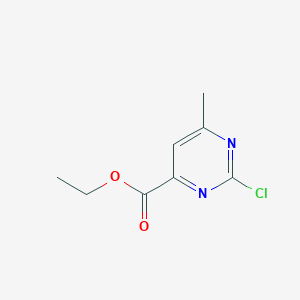

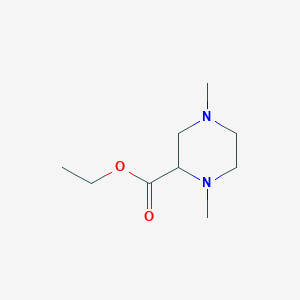

5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is a useful research compound. Its molecular formula is C12H6F3N3O2 and its molecular weight is 281.19 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氟尿嘧啶衍生物和抗癌研究

创新的抗癌前药: 研究表明,5-氟尿嘧啶 (5-FU) 的衍生物(尿嘧啶的氟化类似物)正在积极开发,以克服其局限性,例如非特异性细胞毒性和严重的副作用。这些衍生物旨在提高选择性和降低毒性,增强抗肿瘤功效 (Álvarez 等人,2012)。

TAS-102 的作用机制: TAS-102 是三氟尿苷和替匹嘧啶的组合,展示了治疗转移性结直肠癌的新方法。其机制不同于传统的 5-FU 疗法,包括三氟尿苷掺入 DNA,导致 DNA 功能障碍,并突出了新机制在癌症治疗中的重要性 (Lenz 等人,2015)。

口服抗肿瘤药物 UFT: 尿嘧啶和替加氟 (UFT) 的组合展示了口服化疗在癌症治疗中的潜力。通过提高血浆和肿瘤组织中 5-FU 的浓度,UFT 为静脉注射 5-FU 提供了一种替代方案,副作用可控,表明患者便利性和治疗效果方面取得了进展 (Hoff 等人,1998)。

尿嘧啶和 5-氟尿嘧啶的杂交体: 尿嘧啶和 5-FU 杂交体的开发已被确定为对抗癌症的战略方法。通过将这些化合物与不同的药效团偶联,研究人员旨在创造高选择性和低毒性的抗癌剂,展示了药物设计中的创新方向 (Sanduja 等人,2020)。

安全和危害

Safety data sheets suggest that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

作用机制

Mode of Action

It is known that the compound is a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound may interact with its targets through a glycosylation mechanism, leading to the formation of desired glycosides .

Biochemical Pathways

The biochemical pathways affected by 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil are likely related to glycosylation, given the compound’s ability to efficiently glycosylate various alcoholic acceptors . The downstream effects of these pathways are currently unknown and require further investigation.

Result of Action

The compound’s ability to activate p-tolyl thioglycoside donors and efficiently glycosylate various alcoholic acceptors suggests that it may have significant effects at the molecular level .

属性

IUPAC Name |

2,4-dioxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRPMKHYWNEDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371568 | |

| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75838-24-3 | |

| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)